molecular formula C11H11NO B577643 8-Methoxy-1-methylisoquinoline CAS No. 1231948-70-1

8-Methoxy-1-methylisoquinoline

Cat. No. B577643
CAS RN: 1231948-70-1
M. Wt: 173.215
InChI Key: KRTRYLDNEKLDSZ-UHFFFAOYSA-N
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Description

8-Methoxy-1-methylisoquinoline is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 8-Methoxy-1-methylisoquinoline consists of a benzene ring fused to a pyridine ring . The molecular formula is C11H11NO .


Physical And Chemical Properties Analysis

8-Methoxy-1-methylisoquinoline has a molecular weight of 173.21 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis and Ring-Opening of Spirocyclic Dienones : Birch et al. (1975) explored the oxidative coupling of 1,2,3,4-Tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-7-methoxy-N-methylisoquinolin-8-ol, yielding various dienones related to benzylisoquinoline alkaloids. This research contributes to understanding the chemical transformations of isoquinoline derivatives, crucial for synthesizing complex natural products and medicinal compounds (Birch, Jackson, Shannon, & Stewart, 1975).

  • Novel Synthesis of Alkaloids : Melzer, Felber, and Bracher (2018) developed a new method for introducing a methyl group at C1 of isoquinolines, exemplified by a synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This work is significant for the synthesis of highly-substituted isoquinolines, which are important scaffolds in drug development (Melzer, Felber, & Bracher, 2018).

  • Preparation of Hydroxy Tetracyclic Quinones : Croisy-Delcey et al. (1991) demonstrated the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones, starting from methoxyacetophenones. These compounds have potential applications in the development of new pharmaceutical agents (Croisy-Delcey, Bisagni, Huel, Zilberfarb, & Croisy, 1991).

  • Biogentic-type Synthesis of Cularine : Kametani, Fukumoto, and Fujihara (1971) worked on the phenolic oxidation of tetrahydro-8-hydroxy-methylisoquinoline derivatives, contributing to the biogentic-type synthesis of cularine, an important compound in organic and medicinal chemistry (Kametani, Fukumoto, & Fujihara, 1971).

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Griffin et al. (1998) synthesized a series of quinazolinones, including 8-methoxy derivatives, to evaluate their inhibitory activity on PARP, a crucial enzyme in DNA repair. This research is significant in cancer therapy, as inhibiting PARP can make cancer cells more susceptible to treatment (Griffin, Srinivasan, Bowman, Calvert, Curtin, Newell, Pemberton, & Golding, 1998).

  • Pharmacological Studies of Isoquinolines : Fassett and Hjort (1938) investigated the effects of various isoquinolines, including methoxy derivatives, on blood pressure, respiration, and smooth muscle. Their research provides insights into the physiological actions of these compounds, relevant for developing new drugs (Fassett & Hjort, 1938).

  • Antiparasitic Activities : Nanayakkara et al. (2008) studied the antiparasitic activities of 8-aminoquinoline derivatives, including 6-methoxy compounds. Their work contributes to understanding the effectiveness of these compounds against various parasitic infections (Nanayakkara, Ager, Bartlett, Yardley, Croft, Khan, McChesney, & Walker, 2008).

properties

IUPAC Name

8-methoxy-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-11-9(6-7-12-8)4-3-5-10(11)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTRYLDNEKLDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731676
Record name 8-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1-methylisoquinoline

CAS RN

1231948-70-1
Record name 8-Methoxy-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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